molecular formula C23H34O5 B1674535 Latanoprost acid CAS No. 41639-83-2

Latanoprost acid

Cat. No. B1674535
CAS RN: 41639-83-2
M. Wt: 390.5 g/mol
InChI Key: HNPFPERDNWXAGS-NFVOFSAMSA-N
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Description

Latanoprost is a potent, selective prostaglandin F2α analog receptor agonist . It is hydrolyzed by esterases into its biologically active form, latanoprost acid, in the cornea . Latanoprost plays a role in reducing the intraocular pressure (IOP), due to which it has therapeutic effects in treating glaucoma .


Synthesis Analysis

The synthesis of prostaglandins, including latanoprost, has been a goal of synthetic chemists for almost 50 years . The synthesis of prostaglandins was achieved via the key enyne cycloisomerization with excellent selectivity . The crucial chiral center on the scaffold of the prostaglandins was installed using the asymmetric hydrogenation method .


Molecular Structure Analysis

The molecular structure of latanoprost acid was revealed through cryo-EM structures of the FP receptor bound to carboprost and latanoprost-FA (the free acid form of latanoprost) at 2.7 Å and 3.2 Å resolution, respectively . The molecular formula of latanoprost acid is C23H34O5 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of prostaglandins, including latanoprost, involve key enyne cycloisomerization and asymmetric hydrogenation .


Physical And Chemical Properties Analysis

Latanoprost acid has a molecular weight of 390.5 g/mol . The physical appearance of latanoprost acid is a light yellow liquid .

Scientific Research Applications

Glaucoma Treatment

Latanoprost is a prostaglandin F 2α analog used to lower intraocular pressure in glaucoma treatment . It’s administered daily as eye drops . A study proposed a universal model based on poly (l-lactide-co-glycolide-co-trimethylene carbonate) with shape memory for the development of a solid biodegradable formulation with prolonged release administered intraconjunctivally, intravitreally, subconjunctivally, and subcutaneously .

Drug Delivery System

Latanoprost has been developed as an eye-drop preparation by forming a complex micelle . In this form, it can be stored at room temperature to improve its usability and solubility .

Hair Growth

A small-scale, double-blind, randomized study assessed the safety efficacy of Latanoprost solution 0.1% on hair growth, hair pigmentation, and scalp pigmentation on young men aged 23–35 years with mild Androgenetic Alopecia (AGA) .

Ocular Surface Epithelium Transport

The temporal change in concentration of Latanoprost was evaluated in the aqueous humor of rats when delivered in a very-high-molecular-weight hyaluronic acid (vHiHA) eye drop . The higher Latanoprost concentration in the aqueous humor of the rats suggests that vHiHA may aid the transport of Latanoprost across the ocular surface epithelium .

Corneal Vital Staining

This improvement was witnessed through the significantly lower corneal vital staining scores, stronger ZO-1 mRNA expression, and higher conjunctival goblet cell densities .

Anti-Glaucoma Eye Drops

Prostaglandin analogues (PGAs) are used as first-line anti-glaucoma agents and they are known to be very effective in decreasing intraocular pressure (IOP) . However, long-term treatment with topical anti-glaucoma medications can have adverse effects on the ocular surface, potentially inducing conjunctival hyperemia, keratitis, follicular conjunctivitis, iris and periocular skin pigmentation, eyelash growth, or herpes reactivation .

Mechanism of Action

Mode of Action

Latanoprost acid interacts with its target by binding to the prostaglandin F receptor. This binding triggers a series of biochemical reactions that lead to extracellular matrix remodeling . As a result, the outflow of aqueous humor from the eye is increased .

Biochemical Pathways

The primary biochemical pathway affected by latanoprost acid is the uveoscleral outflow pathway . By increasing the outflow of aqueous humor through this pathway, latanoprost acid effectively reduces intraocular pressure . This action is believed to be mediated through the prostaglandin F receptor and involves changes in the extracellular matrix of the ciliary muscle .

Pharmacokinetics

Latanoprost acid exhibits rapid pharmacokinetics. After topical application, it is quickly hydrolyzed in the cornea and blood . The maximum concentration of the active drug is detected in the aqueous humor 1-2 hours after topical administration . The half-life of latanoprost acid in the aqueous humor is approximately 2-3 hours . It is primarily excreted via the kidneys .

Result of Action

The primary result of latanoprost acid’s action is a significant reduction in intraocular pressure . This is achieved by increasing the outflow of aqueous humor from the eye, thereby preventing the buildup of pressure that can damage the optic nerve and lead to glaucoma .

Action Environment

The action of latanoprost acid can be influenced by various environmental factors. For instance, the drug’s lipophilic nature allows it to easily penetrate the cornea . .

Safety and Hazards

Latanoprost acid is toxic if swallowed and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFPERDNWXAGS-NFVOFSAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040531
Record name Latanprost free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Latanoprost acid

CAS RN

41639-83-2
Record name Latanoprost acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41639-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phxa 85
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanprost free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LATANOPROST ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ85341990
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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